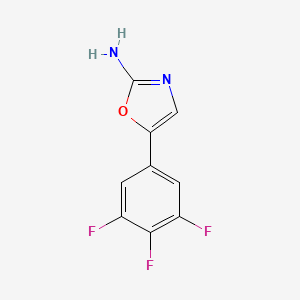

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine

Description

Properties

IUPAC Name |

5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDIQWJXWQHJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring. The reaction conditions generally include:

Reagents: 3,4,5-trifluoroaniline, glyoxal, acid catalyst (e.g., hydrochloric acid)

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Oxazole N-oxides

Reduction: Saturated heterocycles

Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine has been explored for various scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Studied for its potential use in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

Mono- and Difluorophenyl Derivatives

- 5-(3-Fluorophenyl)-1,3-oxazol-2-amine : Exhibits reduced steric bulk compared to the trifluorophenyl analog. NMR data (δ 7.59 ppm for aromatic protons) and MS (m/z 345 [M+H]⁺) confirm structural integrity .

Trifluoromethyl-Substituted Derivatives

- 5-(3-Trifluoromethylphenyl)-1,3-oxazol-2-amine : The CF₃ group provides stronger electron-withdrawing effects than fluorine, altering electronic distribution and solubility. Reported MS: m/z 435.5 (C₂₃H₂₁N₃O₄S) .

Bromophenyl and Methoxy-Substituted Analogs

Heterocyclic Variants: Oxadiazole and Thiadiazole Derivatives

1,3,4-Oxadiazole Derivatives

- 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine: Synthesized via chloramine T-mediated cyclization of hydrazine-carboxamide intermediates.

- 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine : Smaller substituent (CF₃ vs. trifluorophenyl) reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets (MW: 151.05 g/mol) .

Thiadiazole Derivatives

- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Thiadiazole’s sulfur atom enhances hydrogen-bond acceptor capacity. Crystal structure analysis reveals planar geometry conducive to intercalation .

- 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine : Thiazole core with a benzyl substituent shows distinct pharmacokinetic profiles (MW: 212.61 g/mol) .

Key Observations :

- Heterocycle Impact : Oxadiazoles and thiadiazoles exhibit broader biological spectra (e.g., antibacterial, fungicidal) compared to oxazoles, likely due to enhanced planarity and heteroatom interactions .

Analytical Data Comparison

| Compound | ¹H NMR (δ, ppm) | MS (m/z) | Reference |

|---|---|---|---|

| 5-(3,4,5-Trifluorophenyl)-oxazol-2-amine | Not reported | Not available |

Biological Activity

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

- IUPAC Name : 5-(3,4,5-trifluorophenyl)oxazol-2-amine

- CAS Number : 2229192-41-8

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 220.16 g/mol

Synthesis

The synthesis of this compound involves several steps typically including the formation of the oxazole ring followed by the introduction of the trifluorophenyl group. The detailed synthetic pathway can vary but generally follows established protocols for synthesizing oxazole derivatives.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown promising results against breast and lung cancer cell lines. The specific antiproliferative activity of this compound has not been extensively documented; however, related studies suggest potential efficacy in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Monash University Study (2008) | Investigated fluorinated compounds and their antiproliferative effects against breast and lung cancer cells. Similar structures showed significant inhibition of cancer cell growth. |

| 2015 Research on Triazolo Compounds | Focused on fluorinated derivatives with anticancer properties. Suggested that structural modifications can enhance biological activity against cancer cells. |

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical compound. The compound is categorized with standard safety precautions due to its chemical properties. Toxicological studies are necessary to ascertain its safety profile before clinical applications.

Q & A

Q. What are the established synthetic pathways for 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine?

The synthesis typically involves coupling reactions to introduce the trifluorophenyl group to the oxazole core. One approach uses Suzuki-Miyaura cross-coupling between a boronic acid derivative of 3,4,5-trifluorophenyl and a halogenated oxazol-2-amine precursor. Alternative routes may employ Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide) for nucleophilic substitution, though yields vary depending on reaction conditions (e.g., solvent, catalyst) . For intermediates, HPLC purification (≥95% purity) is critical to ensure product quality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the trifluorophenyl substitution pattern and oxazole ring integrity. Fluorine substituents deshield adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>95%) and identifies byproducts .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hydrolysis of the oxazole ring may occur. Waste must be segregated and disposed via certified chemical waste handlers to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for Suzuki reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction kinetics .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like ring-opening .

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from regioisomers .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data for this compound?

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental UV-Vis or electrochemical data .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, fluorine positioning) observed in NMR spectra .

- Statistical Analysis : Multivariate regression identifies correlations between synthetic parameters (e.g., catalyst loading, temperature) and yield discrepancies .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .

- Apoptosis Studies : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .

- Kinase Inhibition Screening : Fluorescence-based assays (e.g., ADP-Glo™) assess selectivity against targets like GSK-3β .

Q. How can researchers address solubility challenges during biological testing of this compound?

- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

- pH Adjustment : Buffered solutions (pH 6.5–7.4) stabilize the oxazole ring in physiological conditions .

Q. What ADME (Absorption, Distribution, Metabolism, Excretion) studies are relevant for preclinical development?

- Caco-2 Permeability Assays : Predict intestinal absorption .

- Microsomal Stability Tests : Liver microsomes (human/rat) assess metabolic degradation rates .

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis determine unbound fraction .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration) .

- Impurity Profiling : LC-MS identifies bioactive contaminants (e.g., regioisomers) that may skew results .

- Target Selectivity Panels : Compare activity across related enzymes/receptors to rule off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.